Dynorphin A Porcine Fragment 1-13
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Overview
Description
Dynorphin A Porcine Fragment 1-13 is a bioactive product of dynorphin A . It has an empirical formula of C75H126N24O15, a CAS Number of 72957-38-1, and a molecular weight of 1603.95 . It is a potent, endogenous κ opioid receptor agonist and is antinociceptive at physiological concentrations .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string and InChI key provided . The SMILES string is a line notation for encoding molecular structures and specific instances of chemical reactions.Chemical Reactions Analysis
This compound interacts with N-methyl-D-aspartate (NMDA) as well as with opioid receptors . It elevates intracellular calcium [Ca2+]i level and contributes to the loss of neurons affecting neuronal viability .Physical and Chemical Properties Analysis
This compound is a powder with a peptide content of ≥50% . It is stored at a temperature of -20°C .Scientific Research Applications
Radioimmunoassay Development
Dynorphin A, isolated from porcine pituitary extracts, is recognized for its potent opioid properties. A specific radioimmunoassay for dynorphin A was developed using synthetic dynorphin-(1–13), the biologically active NH2-terminal fragment of the peptide. This assay facilitated the study of dynorphin distribution in tissues, offering crucial insights into its physiological roles and interactions (Ghazarossian, Chavkin, & Goldstein, 1980).
Biotransformation Analysis
The biotransformation of Dynorphin A (DYN A) in various environments provides valuable information on its stability and metabolic pathways. A study investigated the biotransformation of DYN A-porcine in rat inflamed tissue, rat serum, and trypsin solution, revealing that its breakdown is significantly influenced by the surrounding environment. This research is essential for understanding the peptide's pharmacokinetics and potential therapeutic applications (Morgan et al., 2012).
Structure-Activity Relationships
Understanding the structural features of dynorphin A is crucial for comprehending its receptor interactions and potency. Studies on the structural modifications of dynorphin A, including the removal of specific amino acids and other alterations, have shed light on the peptide's bioactivity and receptor specificity. These findings are significant for designing analogs with desired pharmacological properties (Chavkin & Goldstein, 1981).
Mechanism of Action
Properties
IUPAC Name |
6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVIBUHLQIYUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H126N24O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1604.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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